molecular formula C10H8N2O3 B2801561 Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1126636-89-2

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2801561
CAS No.: 1126636-89-2
M. Wt: 204.185
InChI Key: XOISSYVAJVWIDN-UHFFFAOYSA-N
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Description

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a versatile structure with two distinct reactive sites: a formyl group at the C3 position and a methyl ester at the C6 position, making it an ideal precursor for constructing diverse molecular libraries through sequential functionalization . The imidazopyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of pharmacologically active compounds . Researchers can utilize this bifunctional reagent to develop novel inhibitors targeting key biological pathways. For instance, phosphonocarboxylate analogs derived from similar imidazopyridine cores have shown significant activity as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation that is a potential target for therapeutic intervention . The synthetic utility of this compound is further highlighted by ongoing methodological research into the functionalization of the imidazo[1,2-a]pyridine scaffold, including modern strategies like C-H activation for introducing substituents . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOISSYVAJVWIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2C=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves the formylation of imidazo[1,2-a]pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate has shown promise as a lead compound in drug discovery due to its biological activities:

  • Anticancer Activity : Research has identified derivatives of imidazo[1,2-a]pyridine as potential anticancer agents. For instance, compounds targeting the CLK1 kinase have been developed from this scaffold, demonstrating significant inhibitory effects on cancer cell proliferation and induction of autophagy .
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. Studies indicate that it exhibits significant antibacterial activity, making it a candidate for further development in treating resistant infections .

Drug Development

The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties:

  • Synthesis of Derivatives : The compound serves as a versatile building block for synthesizing a range of derivatives with improved activity profiles against specific biological targets. For example, modifications to the carboxylate group can yield compounds with enhanced selectivity for certain kinases .
  • Targeting Specific Pathways : Compounds derived from this structure have been explored for their ability to modulate critical signaling pathways involved in cancer and other diseases. The PI3K/Akt/mTOR pathway is one such target where imidazo[1,2-a]pyridine derivatives have shown potential .

Material Science

Beyond biological applications, this compound is also being investigated for its utility in material science:

  • Optoelectronic Devices : The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for developing materials used in sensors and optoelectronic devices. The ability to modify their electronic properties through functionalization opens avenues for innovative applications .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Objective Findings
Antimicrobial EfficacyEvaluate effectiveness against MDR-TBSignificant antibacterial activity with MIC values lower than conventional antibiotics .
Cancer Cell Line InhibitionTest anticancer propertiesInduced apoptosis in breast cancer cells via caspase activation pathways .
Kinase InhibitionTarget CLK1 kinaseCompound showed IC50 value of 4 nM against CLK1 kinase .

Mechanism of Action

The mechanism of action of Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The formyl group can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is widely explored due to its pharmacological relevance. Below is a detailed comparison of Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate with structurally related compounds, focusing on substituent effects, synthesis, and properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Properties Synthesis Yield (%) Biological/Reactivity Notes Reference
This compound (Hypothetical) 3-CHO, 6-COOCH₃ High reactivity at C3 formyl; ester enhances solubility. N/A Potential intermediate for anticancer agents. N/A
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate (3am) 2-Ph, 6-COOCH₃ Mp: 174–175 °C; 55% yield. ¹H NMR (CDCl₃): δ 8.81 (dd), 7.92–7.25 (m). 55 Used in domino synthesis; no explicit bioactivity reported.
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate 3-Br, 6-COOCH₃ Purity: 97%; hazardous (inhalation/skin contact). N/A Bromine enables Suzuki coupling for diversification.
Methyl 2-(2-chloro-4-pyridinyl)imidazo[1,2-a]pyridine-6-carboxylate 2-Cl-pyridinyl, 6-COOCH₃ Chlorine enhances electrophilicity; potential kinase inhibition. N/A Structural analog of kinase inhibitors.
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) 2-COOCH₃, 6-quinazoline Mp: 172.8–174.3 °C; 39.5% yield. 39.5 Anticancer candidate; quinazoline enhances DNA interaction.
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate 3-COOEt, 6-CS(NH₂) Thioamide group may confer metal-binding properties. N/A Unclear bioactivity; used in coordination chemistry.

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

  • Formyl (CHO) vs. Bromo (Br) at C3 : The formyl group in the target compound is more reactive than bromo derivatives, enabling condensation reactions (e.g., hydrazone formation) for targeted drug design. In contrast, bromo-substituted analogs (e.g., ) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Aryl vs. Heteroaryl Substituents : Compounds with aryl groups (e.g., 2-phenyl in ) exhibit higher melting points and stability, whereas heteroaryl substituents (e.g., 2-chloropyridinyl in ) may enhance binding to biological targets like kinases.

Synthetic Yields :

  • Yields for imidazo[1,2-a]pyridine derivatives vary widely (39.5–55% in ), depending on substituent steric effects and reaction conditions. The target compound’s synthesis would likely require optimized conditions to balance formyl group reactivity.

Biological Potential: Quinazoline-fused derivatives (e.g., ) demonstrate anticancer activity, implying that the target compound’s formyl group could be leveraged to design prodrugs or covalent inhibitors.

Biological Activity

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate (FMCAME) is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

FMCAME is characterized by its complex molecular structure, represented by the formula C10H8N2O3C_{10}H_{8}N_{2}O_{3} and a molecular weight of 204.19 g/mol. The compound features a formyl group and a carboxylate moiety, which are significant for its biological interactions.

Synthesis

FMCAME can be synthesized through various methods, often involving the formylation of imidazo[1,2-a]pyridine derivatives. A notable method includes a Cu-catalyzed C–H bond formylation reaction using environmentally friendly reagents like DMSO and molecular oxygen, which yields high product purity without the need for toxic solvents or catalysts .

Antimicrobial Activity

Research indicates that FMCAME exhibits significant antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds within the imidazo[1,2-a]pyridine class have been shown to inhibit Mycobacterium tuberculosis effectively .

Table 1: Antimicrobial Activity of FMCAME and Related Compounds

Compound NameMIC (μM)Target Organism
FMCAME0.2Mycobacterium tuberculosis
Compound A0.5Mycobacterium tuberculosis
Compound B0.3Mycobacterium tuberculosis

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that FMCAME induces apoptosis in cancer cell lines such as HT-29 and Caco-2. The mechanism involves the release of cytochrome c from mitochondria, leading to the activation of caspases 3 and 8, which are critical mediators of apoptosis .

Table 2: Apoptotic Effects Induced by FMCAME

Cell LineTreatment Time (h)% Cell Death
HT-29260%
Caco-2255%

The biological activity of FMCAME can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : FMCAME has been identified as a potential inhibitor of QcrB, an enzyme crucial for the electron transport chain in Mycobacterium tuberculosis .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .
  • Antimicrobial Mechanisms : The structural features of FMCAME allow it to interact with bacterial cell membranes or specific enzymes essential for bacterial survival.

Case Studies

A series of studies have evaluated the efficacy of FMCAME against various pathogens:

  • Study on MDR-TB : A recent study reported that FMCAME exhibited a minimum inhibitory concentration (MIC) comparable to established anti-TB drugs, indicating its potential as a novel therapeutic agent .
  • Cancer Cell Line Studies : Research on HT-29 cells showed that treatment with FMCAME resulted in significant apoptosis within two hours, highlighting its rapid action against cancer cells .

Q & A

Q. Q1. What are the recommended eco-friendly synthesis routes for Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate?

Methodological Answer: The compound can be synthesized via a transition metal-free α-bromocinnamaldehyde cyclization method. This approach avoids corrosive or expensive reagents, yielding the product in moderate to excellent yields (typically 50–85%). Key steps include:

  • Cyclization of α-bromocinnamaldehyde derivatives under basic conditions.
  • Optimization of solvent polarity (e.g., DMF or ethanol) to control reaction kinetics.
  • Purification via column chromatography or recrystallization .

Q. Q2. What analytical techniques are critical for characterizing the compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and functional group integrity (e.g., formyl proton at δ 9.8–10.2 ppm) .
  • HPLC : Monitors purity (>95% required for pharmacological studies) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (204.18 g/mol) and fragmentation patterns .

Biological Activity and Experimental Design

Q. Q3. How can researchers design experiments to evaluate its antitubercular efficacy?

Advanced Answer:

  • In Vitro Assays : Test inhibition of Mycobacterium tuberculosis pantothenate synthetase (essential for coenzyme A biosynthesis). Use IC₅₀ values to quantify potency, with positive controls like isoniazid .
  • In Vivo Models : Administer the compound (e.g., 50 mg/kg/day) in murine acute TB models. Measure bacterial load reduction in lungs (e.g., 1–2 log CFU decrease over 4 weeks) .
  • Resistance Profiling : Compare activity against MDR-TB and XDR-TB strains to assess cross-resistance risks .

Q. Q4. What methodologies address contradictions in reported antimicrobial activity data?

Advanced Answer:

  • Standardized Protocols : Use CLSI/MHRA guidelines for MIC determinations to minimize inter-lab variability.
  • Structural Confounders : Compare substituent effects (e.g., bromine vs. formyl) on activity. For example, bromine at position 8 enhances lipophilicity and target binding .
  • Statistical Models : Apply multivariate analysis to isolate variables (e.g., bacterial strain genotype, compound solubility) influencing efficacy .

Mechanistic and Structure-Activity Relationship (SAR) Studies

Q. Q5. How does the formyl group at position 3 influence biological activity?

Advanced Answer: The formyl group (–CHO) is critical for:

  • Electrophilic Reactivity : Participates in Schiff base formation with lysine residues in target enzymes (e.g., pantothenate synthetase) .

  • SAR Evidence :

    Compound ModificationActivity Change (vs. Parent)
    Replacement with –CH₃10-fold ↓ in TB inhibition
    Reduction to –CH₂OHComplete loss of activity

Q. Q6. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

Advanced Answer:

  • Lipophilicity Adjustments : Introduce halogen substituents (e.g., bromine at position 8) to enhance blood-brain barrier penetration (logP >2.5) .
  • Prodrug Design : Convert the methyl ester to a tert-butyl ester for improved plasma stability, with enzymatic cleavage in target tissues .
  • Metabolic Stability : Use hepatic microsome assays to identify cytochrome P450 interactions (e.g., CYP3A4 inhibition) and guide structural tweaks .

Advanced Data Analysis and Validation

Q. Q7. How should researchers validate conflicting cytotoxicity data in cancer cell lines?

Advanced Answer:

  • Dose-Response Curves : Use 8-point serial dilutions (1 nM–100 µM) to calculate accurate IC₅₀ values.
  • Mechanistic Profiling : Compare apoptosis induction (via caspase-3 assays) vs. necrosis (LDH release) to clarify mode of action .
  • Cross-Line Comparisons : Test panels of cell lines (e.g., NCI-60) to identify subtype-specific sensitivities (e.g., leukemia vs. solid tumors) .

Q. Q8. What computational tools predict interactions with biological targets?

Advanced Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to M. tuberculosis pantothenate synthetase (PDB: 3IVX). Focus on hydrogen bonding with Arg196 and hydrophobic contacts with Phe154 .
  • QSAR Models : Train algorithms on datasets of imidazo[1,2-a]pyridine derivatives to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es) parameters .

Safety and Handling Protocols

Q. Q9. What safety precautions are essential during experimental handling?

Basic Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., methyl bromide).
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

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